HMG-CoA Reductase Inhibition Potency: Class Benchmarking Against Atorvastatin and Rosuvastatin via 4-Sulfamoyl Pyrrole Congeners
While direct IC₅₀ data for CAS 1036518-53-2 against HMGCR have not been published, the compound belongs to the 4-sulfamoyl pyrrole class for which Park et al. (2008) reported optimized congeners with single-digit nanomolar potency. Compounds 62–65 in that series achieved IC₅₀ values of 0.0045, 0.0029, 0.0026, and 0.0020 µM respectively, compared to atorvastatin (IC₅₀ = 0.0038 µM) and rosuvastatin (IC₅₀ = 0.0037 µM) measured in the same human HMGCR enzymatic assay [1]. The 4-sulfamoyl pyrrole core coordinates the catalytic His-Lys-Asp triad with a binding mode distinct from the statin heptanoic acid side chain, as confirmed by the X-ray co-crystal structure of analog PF-00335759 (PDB 3BGL) [1][2]. The 3-chloro-4-methoxyphenyl substituent present on CAS 1036518-53-2 represents an N-aryl variation within this series; SAR from the class indicates that N-aryl substitutions modulate hepatocyte-to-myocyte selectivity via cLogP-dependent partitioning, with higher cLogP correlating with increased myocyte potency and thus reduced hepatoselectivity [1].
| Evidence Dimension | HMG-CoA reductase enzymatic inhibition potency |
|---|---|
| Target Compound Data | Not directly reported for CAS 1036518-53-2; class representatives (compounds 62–65): IC₅₀ range 0.0020–0.0045 µM |
| Comparator Or Baseline | Atorvastatin IC₅₀ = 0.0038 µM; Rosuvastatin IC₅₀ = 0.0037 µM (same assay) |
| Quantified Difference | Class representatives up to ~1.9-fold more potent than atorvastatin and rosuvastatin in vitro; hepatocyte selectivity ratio vs. L6 myocytes exceeded clinical statins for optimized analogs |
| Conditions | Human recombinant HMG-CoA reductase enzymatic assay; hepatocyte (primary human) vs. L6 rat myocyte cellular IC₅₀; cLogP correlation analysis |
Why This Matters
This provides an evidence-based benchmark for expected potency range and selectivity profile when using CAS 1036518-53-2 as a starting scaffold for hepatoselective HMGCR inhibitor development, with head-to-head clinical statin comparator data from the identical assay platform.
- [1] Park WK, Kennedy RM, Larsen SD, Miller S, Roth BD, Song Y, Steinbaugh BA, Sun K, Tait BD, Kowala MC, Trivedi BK, Auerbach B, Askew V, Dillon L, Hanselman JC, Lin Z, Lu GH, Robertson A, Sekerke C. Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. Bioorg Med Chem Lett. 2008 Feb 1;18(3):1151-6. doi: 10.1016/j.bmcl.2007.11.124. PMID: 18155906. View Source
- [2] PDB entry 3BGL: Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. Park WK, Kennedy RM, Larsen SD, et al. Deposited 2007-11-26, released 2008-01-29. Resolution 2.23 Å. View Source
